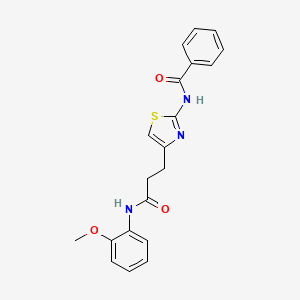
N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation and dynamics of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The compound’s action on tubulin affects multiple biochemical pathways. By disrupting microtubule dynamics, it interferes with the mitotic spindle’s formation, leading to cell cycle arrest at the metaphase-anaphase transition . This disruption can also affect intracellular transport mechanisms, as microtubules serve as tracks for motor proteins .
Pharmacokinetics
Similar compounds with a 2-aminothiazole scaffold have been shown to exhibit broad pharmacological activity , suggesting that they may have favorable ADME properties.
Result of Action
The compound’s action results in potent and selective inhibitory activity against various human cancerous cell lines . By inhibiting tubulin polymerization, it can induce cell cycle arrest and potentially lead to cell death .
生物活性
N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, synthesizing information from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazole moiety linked to a benzamide structure, which is known to influence its biological activity. The molecular formula is C18H20N3O2S, with a molecular weight of approximately 363.89 g/mol. The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity, potentially improving cell membrane permeability.
Research indicates that compounds with similar structural features often exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival pathways. The thiazole and benzamide components may interact with various biological targets, including:
- Kinase Inhibition : Targeting kinases involved in cell cycle regulation.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Antimicrobial Activity : Exhibiting properties against bacterial pathogens.
Biological Activity Data
Case Studies
- Anticancer Activity : A study investigated the effects of similar thiazole derivatives on various cancer cell lines (e.g., HeLa, A549). The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to specific kinase targets, suggesting a competitive inhibition mechanism. This was corroborated by in vitro assays showing increased multipolarity in centrosome-amplified cancer cells treated with the compound .
- Antimicrobial Properties : Another study focused on the antimicrobial efficacy of thiazole derivatives, highlighting their ability to inhibit bacterial growth at low concentrations . This suggests potential applications beyond oncology.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of thiazole-based compounds. For instance:
- Substituent Variations : The introduction of different substituents on the thiazole ring can significantly alter binding affinity and selectivity for target proteins.
- Combination Therapies : Preliminary data suggest that combining this compound with other therapeutic agents may enhance overall efficacy against resistant cancer types.
特性
IUPAC Name |
N-[4-[3-(2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-9-16(17)22-18(24)12-11-15-13-27-20(21-15)23-19(25)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAKRFBDJNEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














